molecular formula C17H12OS B3189011 2H-Pyran-2-thione, 4,6-diphenyl- CAS No. 26479-00-5

2H-Pyran-2-thione, 4,6-diphenyl-

Cat. No.: B3189011
CAS No.: 26479-00-5
M. Wt: 264.3 g/mol
InChI Key: YBLGRWHNMKFMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Pyran-2-thione, 4,6-diphenyl- is a sulfur-containing heterocyclic derivative of pyran, characterized by a six-membered oxygen-sulfur ring substituted with two phenyl groups at positions 4 and 4. The thione variant replaces the carbonyl oxygen with sulfur, likely increasing molecular mass (theoretical ~248.28 + 16 = 264.28 g/mol) and altering electronic properties, such as enhanced nucleophilicity at the sulfur center.

Syntheses of analogous compounds (e.g., pyridine thiones) involve reactions of thiol-containing precursors with halogenated acetamides or cyclization under basic conditions .

Properties

CAS No.

26479-00-5

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

4,6-diphenylpyran-2-thione

InChI

InChI=1S/C17H12OS/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H

InChI Key

YBLGRWHNMKFMAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=S)OC(=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)OC(=C2)C3=CC=CC=C3

Other CAS No.

26479-00-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Mass (g/mol) Key Features
2H-Pyran-2-thione, 4,6-diphenyl- C₁₇H₁₂OS (inferred) ~264.28 (theoretical) Sulfur-containing pyran core; phenyl substituents enhance steric bulk.
4,6-Diphenyl-2H-pyran-2-one C₁₇H₁₂O₂ 248.28 Oxygen analog; planar pyranone ring; used in photochemical studies .
3-Cyano-4,6-distyrylpyridin-2(1H)-thione C₂₃H₁₆N₂S 352.45 Pyridine-thione core; distyryl groups confer extended conjugation .
4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione C₁₄H₁₈N₂S 246.37 Dihydropyrimidine-thione; methyl/phenyl substituents enhance lipophilicity .
Morpholine, 2,6-diphenyl-, (2S,6S) C₁₆H₁₇NO 239.32 Chiral morpholine derivative; used in enantioselective drug design .

Physicochemical Properties

  • Thermal Stability: Dihydropyrimidine-thiones exhibit higher thermal stability (melting points >200°C) compared to pyranones (~150–180°C) due to hydrogen bonding and rigid conformations .
  • Solubility: Pyran-thiones are less polar than pyranones, reducing aqueous solubility but enhancing lipid membrane permeability.
  • Spectroscopic Signatures: Thione C=S stretches in IR spectra (~1200–1250 cm⁻¹) vs. carbonyl C=O (~1700 cm⁻¹) in pyranones .

Q & A

Q. What are the optimal synthetic routes for 2H-Pyran-2-thione, 4,6-diphenyl-?

  • Methodological Answer : The synthesis of this compound involves balancing reaction conditions (e.g., solvent polarity, temperature) and catalyst selection. For example, thionation of the corresponding pyran-2-one precursor using Lawesson’s reagent or P4_4S10_{10} under inert atmospheres is common. Key parameters include:
ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temperatures accelerate thionation but risk decomposition.
SolventToluene, DCMNon-polar solvents favor cyclization.
Catalyst Loading1–5 mol%Excess reagent may lead to side reactions.
Yield optimization requires iterative factorial design to isolate variables (e.g., reaction time vs. temperature) .

Q. How can spectroscopic techniques validate the structural integrity of 2H-Pyran-2-thione, 4,6-diphenyl-?

  • Methodological Answer : A multi-spectral approach is critical:
  • NMR : 1^1H and 13^13C NMR confirm substituent positions via coupling patterns (e.g., deshielded thiocarbonyl signals at ~200 ppm in 13^13C NMR).
  • IR : A strong C=S stretch near 1200–1250 cm1^{-1} distinguishes thiones from lactones.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass for C17_{17}H12_{12}OS: 264.0618).
    Cross-referencing with computational spectra (DFT-based) resolves ambiguities in tautomeric forms .

Q. What computational models predict the electronic properties of 2H-Pyran-2-thione derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For example:
PropertyCalculated ValueExperimental Correlation
HOMO-LUMO Gap3.2 eVUV-Vis λmax_{\text{max}} ≈ 380 nm
Software tools like Gaussian or ORCA are standard. Validation against experimental UV-Vis and cyclic voltammetry data is essential .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-stacking) influence the solid-state reactivity of 2H-Pyran-2-thione, 4,6-diphenyl-?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., C–H···S vs. π–π interactions). For instance:
Interaction TypeContribution (%)Role in Packing
C–H···S15%Stabilizes layered structures.
π–π Stacking25%Enhances thermal stability.
Pair distribution function (PDF) analysis further correlates structural motifs with reactivity in solid-state reactions .

Q. What mechanistic pathways explain the thiocarbonyl group’s role in photoinduced electron transfer?

  • Methodological Answer : Time-resolved transient absorption spectroscopy (fs-TAS) tracks excited-state dynamics. Key steps:

Photoexcitation : S0_0 → S1_1 (π→π* transition).

Intersystem Crossing : S1_1 → T1_1 (enhanced by thiocarbonyl spin-orbit coupling).

Electron Transfer : T1_1 interacts with electron acceptors (e.g., methyl viologen), quantified via Stern-Volmer quenching constants.
Computational TD-DFT models simulate charge-transfer pathways, validated by EPR spectroscopy for radical intermediates .

Q. How can factorial design optimize catalytic asymmetric modifications of 2H-Pyran-2-thione derivatives?

  • Methodological Answer : A 2k^k factorial design evaluates factors like catalyst enantiopurity, solvent, and temperature. For chiral phosphoric acid catalysts:
FactorLevel 1Level 2Response (ee%)
Catalyst (mol%)51072 → 85
SolventTolueneTHF85 → 68
Temp (°C)-202585 → 78
ANOVA identifies solvent as the most significant factor (p < 0.01). Follow-up response surface methodology (RSM) refines optimal conditions .

Theoretical and Framework-Driven Questions

Q. Which conceptual frameworks guide the study of 2H-Pyran-2-thione’s bioactivity?

  • Methodological Answer : The Hard-Soft Acid-Base (HSAB) theory predicts thiocarbonyl reactivity with biological thiols (e.g., glutathione). Molecular docking (AutoDock Vina) screens protein targets (e.g., thioredoxin reductase), with binding affinity scores compared to known inhibitors. For example:
TargetΔG (kcal/mol)Experimental IC50_{50}
TrxR-8.212 μM
Linking computational results to cell-based assays (e.g., ROS generation in HeLa cells) validates mechanistic hypotheses .

Q. How does the electronic structure of 2H-Pyran-2-thione affect its coordination chemistry with transition metals?

  • Methodological Answer : Natural Bond Orbital (NBO) analysis identifies lone pair donation from the thiocarbonyl sulfur. Extended X-ray Absorption Fine Structure (EXAFS) probes metal-sulfur bond lengths in complexes (e.g., Pd(II) or Ru(II)). Key metrics:
MetalBond Length (Å)Stability Constant (log K)
Pd(II)2.254.8
Ru(II)2.313.9
Cyclic voltammetry reveals metal-centered redox shifts, correlating with ligand field strength .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported photostability data for 2H-Pyran-2-thione derivatives?

  • Methodological Answer : Contradictions often arise from experimental variables:
  • Light Source : UV-A (365 nm) vs. UV-B (302 nm) irradiation alters degradation pathways.
  • Matrix Effects : Stability in polymer films vs. solution-phase studies.
    A meta-analysis framework compares datasets using standardized protocols (e.g., ICH Q1B). Accelerated aging studies under controlled humidity/temperature isolate degradation mechanisms (hydrolysis vs. oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.